molecular formula C13H25NO2 B1467245 2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one CAS No. 1247756-70-2

2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one

Cat. No. B1467245
CAS RN: 1247756-70-2
M. Wt: 227.34 g/mol
InChI Key: DQHLQFDYAHHMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one, also known as 2-EHP, is an organic compound with a wide range of applications in scientific research. It is a cyclic ether, which is a type of compound characterized by a ring of atoms with an oxygen atom at the center. 2-EHP is a relatively new compound, having been first synthesized in 2017. It has been studied for its potential to be used as a reagent in chemical synthesis, as well as for its potential as a therapeutic agent.

Scientific Research Applications

2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one has been studied for its potential to be used as a reagent in chemical synthesis. It has been used in the synthesis of a variety of compounds, including 1,4-dioxane, 1,4-dioxane-2-thione, and 2-thiophene-1-carboxylic acid. It has also been used in the synthesis of several biologically active compounds, such as the anti-cancer agent 2-methyl-4-nitro-1H-pyrrole-3-carboxylic acid, and the anti-inflammatory agent 2-methyl-4-oxo-1H-pyrrole-3-carboxylic acid.

Advantages and Limitations for Lab Experiments

2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable at room temperature. It is also non-toxic and non-irritating, making it a safe reagent for use in lab experiments. However, it has some limitations. For example, it is not soluble in water, and it is not very soluble in organic solvents, making it difficult to use in certain types of experiments.

Future Directions

2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one has a wide range of potential applications in scientific research. Future research could focus on exploring its potential as a therapeutic agent, as well as its potential to be used as a reagent in chemical synthesis. Additionally, further research could explore the biochemical and physiological effects of 2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one, as well as its potential to be used in drug delivery systems. Finally, research could also focus on developing new methods for synthesizing 2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one, as well as exploring its potential for use in other types of laboratory experiments.

properties

IUPAC Name

2-ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-3-5-6-12(4-2)13(16)14-8-7-11(9-14)10-15/h11-12,15H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHLQFDYAHHMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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